![molecular formula C20H13F3N4O2S2 B2865263 Chembl4516122 CAS No. 1357716-06-3](/img/structure/B2865263.png)
Chembl4516122
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Description
Chembl4516122 is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as (2S,3S)-2-[(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-1,3-oxazolidine-5-carboxamide and belongs to the oxazolidinone class of compounds.
Scientific Research Applications
ChEMBL Database: A Keystone in Drug Discovery
Expansive Bioactivity Database
ChEMBL is a significant open-access database providing extensive bioactivity information crucial for drug discovery and chemical biology research. It encompasses binding, functional, and ADMET data for a myriad of drug-like bioactive compounds, meticulously abstracted from primary literature and further curated to enhance quality and utility across diverse research areas (Gaulton et al., 2011).
Enhancements and Features
Since its inception, ChEMBL has integrated various data sources, including neglected disease screening and crop protection data, alongside drug metabolism and disposition information. It has significantly improved by annotating assays and targets with ontologies, adding targets and indications for clinical candidates, and incorporating metabolic pathways for drugs (Gaulton et al., 2016).
Streamlined Data Access
To facilitate easy access to its wealth of data, ChEMBL has updated its web services, offering extensive data from the database and introducing new functionalities. These services support the development of applications and workflows relevant to drug discovery, making ChEMBL a cornerstone for researchers and educators alike (Davies et al., 2015).
Broadening Research Applicability
Recognizing the importance of ChEMBL in various fields, significant efforts have been made to diversify its application beyond human health research, incorporating bioactivity data for insecticidal, fungicidal, and herbicidal compounds. This expansion enhances ChEMBL's utility in crop protection research, demonstrating its flexibility and broad applicability across scientific domains (Gaulton et al., 2015).
properties
IUPAC Name |
8-(thiophen-2-ylmethyl)-11-[[3-(trifluoromethyl)phenyl]methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2S2/c21-20(22,23)13-4-1-3-12(9-13)10-26-19(29)27-15-6-8-31-16(15)17(28)25(18(27)24-26)11-14-5-2-7-30-14/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXLDQBLLYLTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CS5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53074532 |
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